PQ1 Succinate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PQ1 Succinate involves multiple steps, starting with the preparation of the quinoline core. The key steps include:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions involving the condensation of aniline derivatives with aldehydes, followed by cyclization.
Introduction of Functional Groups: The methoxy, methyl, and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions.
Formation of the Diamine Side Chain: The diamine side chain is introduced via nucleophilic substitution reactions.
Formation of the Succinic Acid Salt: The final step involves the formation of the succinic acid salt through a reaction with butanedioic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
PQ1 Succinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
PQ1 Succinate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study gap junction communication and connexin binding.
Biology: this compound is used to investigate the role of gap junctions in cellular communication and cancer biology.
Medicine: It has potential therapeutic applications in cancer treatment, particularly in enhancing the efficacy of chemotherapy by improving cellular communication.
Industry: This compound is used in the development of new pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
PQ1 Succinate exerts its effects by binding tightly to connexin 43, a protein that forms gap junctions. This binding enhances gap junctional intercellular communication (GJIC), which is crucial for maintaining cellular homeostasis and tissue function. In breast cancer cell lines, this compound induces a significant increase in GJIC and a decrease in cell growth, without affecting normal breast epithelial cells .
Comparison with Similar Compounds
Similar Compounds
PQ2 Succinate: Another gap junction enhancer with similar properties but different molecular structure.
PQ3 Succinate: A compound with similar connexin binding properties but different functional groups.
PQ4 Succinate: A derivative with enhanced stability and solubility compared to PQ1 Succinate.
Uniqueness of this compound
This compound is unique due to its high affinity for connexin 43 and its ability to selectively enhance gap junction communication in cancer cells without affecting normal cells. This selective action makes it a promising candidate for targeted cancer therapies .
Properties
IUPAC Name |
butanedioic acid;N'-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]propane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O2.C4H6O4/c1-13-7-10-27-19-16(26-9-4-8-25)12-17(28-2)20(18(13)19)29-15-6-3-5-14(11-15)21(22,23)24;5-3(6)1-2-4(7)8/h3,5-7,10-12,26H,4,8-9,25H2,1-2H3;1-2H2,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEIMRMBZQODRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C(C2=NC=C1)NCCCN)OC)OC3=CC=CC(=C3)C(F)(F)F.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28F3N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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